EGFR Autophosphorylation Inhibition Potency of the 4-Fluorobenzyl-Phenylthiourea Core Relative to Alternative Halobenzyl and Alkylbenzyl Substitutions
The minimal 4-fluorobenzyl-phenylthiourea core (present in the target compound) yields an EGFR IC₅₀ of 980 nM when the benzyl nitrogen carries a 5-bromo-2-hydroxybenzyl substituent, as reported for analog CHEMBL589561 [1]. Replacing the 5‑bromo-2-hydroxybenzyl with 2‑hydroxy‑3,5‑dimethylbenzyl (CHEMBL592224) increases the IC₅₀ to 19,400 nM—a 19.8‑fold reduction in potency—while substitution with 3,5‑dichloro‑2‑hydroxybenzyl (CHEMBL592200) yields an intermediate IC₅₀ of 1,340 nM [2]. These three analogs share the identical 4-fluorobenzyl‑3‑phenylthiourea backbone present in CAS 351498‑92‑5 and were evaluated under identical assay conditions, demonstrating that the 4-fluorobenzyl‑phenylthiourea core supports sub‑micromolar EGFR engagement when appropriately elaborated, whereas non‑fluorinated benzyl‑phenylthiourea regioisomers lack comparable EGFR inhibition data in the BindingDB corpus [3]. This positions CAS 351498‑92‑5 as the structurally minimal, commercially accessible entry point for mapping the contribution of the 4‑fluorobenzyl motif to EGFR/HER2 kinase inhibition.
| Evidence Dimension | EGFR autophosphorylation inhibition IC₅₀ (nM) |
|---|---|
| Target Compound Data | 980 nM (for closest direct analog bearing the identical 4-fluorobenzyl-3-phenylthiourea core: CHEMBL589561, 1-(5-Bromo-2-hydroxybenzyl)-1-(4-fluorobenzyl)-3-phenylthiourea) |
| Comparator Or Baseline | 19,400 nM (CHEMBL592224: 1-(4-Fluorobenzyl)-1-(2-hydroxy-3,5-dimethylbenzyl)-3-phenylthiourea); 1,340 nM (CHEMBL592200: 1-(3,5-Dichloro-2-hydroxybenzyl)-1-(4-fluorobenzyl)-3-phenylthiourea) |
| Quantified Difference | 19.8-fold potency variation driven solely by benzyl-ring substitution pattern on an invariant 4-fluorobenzyl-3-phenylthiourea core |
| Conditions | Inhibition of cloned EGFR autophosphorylation expressed in baculovirus-infected Sf9 cells by solid-phase ELISA (BindingDB/ChEMBL curated data) |
Why This Matters
Procurement of CAS 351498-92-5 provides the unsubstituted core scaffold; the 19.8-fold activity range across core-identical analogs demonstrates that systematic elaboration of this specific scaffold is a valid and precedented strategy for achieving sub-micromolar EGFR inhibition, whereas switching to a non-fluorinated benzyl-phenylthiourea regioisomer abandons a data-rich SAR landscape.
- [1] BindingDB BDBM50308654 (CHEMBL589561): 1-(5-Bromo-2-hydroxybenzyl)-1-(4-fluorobenzyl)-3-phenylthiourea, EGFR IC₅₀ = 980 nM. Assay: Inhibition of cloned EGFR autophosphorylation in baculovirus-infected Sf9 cells by solid-phase ELISA. View Source
- [2] BindingDB BDBM50308658 (CHEMBL592224, EGFR IC₅₀ = 19,400 nM) and BDBM50308656 (CHEMBL592200, EGFR IC₅₀ = 1,340 nM; HER2 IC₅₀ = 6,490 nM). All assays: cloned EGFR/HER2 autophosphorylation in baculovirus-infected Sf9 cells, solid-phase ELISA. View Source
- [3] Li, H.-Q. et al. (2010) Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorg. Med. Chem. 18(1): 367-375. View Source
